molecular formula C12H18FNO B065502 2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol CAS No. 176587-88-5

2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol

Cat. No. B065502
M. Wt: 211.28 g/mol
InChI Key: VNUOWQJLMMSJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol, also known as FPPP, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has stimulant effects and is known to produce euphoria, increased alertness, and energy. FPPP has been used as a research chemical for scientific studies due to its potential therapeutic applications.

Mechanism Of Action

2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, energy, and motivation. 2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters, which results in increased levels in the brain.

Biochemical And Physiological Effects

2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy to the body. 2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol has been shown to enhance cognitive function, improve memory, and increase focus and attention.

Advantages And Limitations For Lab Experiments

2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol has also been shown to have potent stimulant effects, which can be useful in studying the effects of stimulant drugs on the brain. However, 2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol has limitations in terms of its potential for abuse and addiction, which can make it difficult to use in certain types of experiments.

Future Directions

There are several areas of future research that could be explored with 2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol. One potential area is the development of new treatments for ADHD and other cognitive disorders. 2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol could also be studied for its potential as a treatment for depression and anxiety disorders. Additionally, research could be conducted to better understand the mechanisms of action of 2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol and its effects on the brain. Further studies could also explore the potential risks and benefits of 2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol and its potential for abuse and addiction.

Synthesis Methods

2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol can be synthesized through a multi-step process that involves the reaction of phenylpropanone with 1-Fluoropropan-2-ylamine. The reaction is catalyzed by a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting compound is then purified and crystallized to obtain 2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol.

Scientific Research Applications

2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol has been used in scientific research to study its potential therapeutic applications. It has been shown to have potential as a treatment for attention-deficit hyperactivity disorder (ADHD) and narcolepsy. 2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

CAS RN

176587-88-5

Product Name

2-(1-Fluoropropan-2-ylamino)-1-phenylpropan-1-ol

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-(1-fluoropropan-2-ylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C12H18FNO/c1-9(8-13)14-10(2)12(15)11-6-4-3-5-7-11/h3-7,9-10,12,14-15H,8H2,1-2H3

InChI Key

VNUOWQJLMMSJHA-UHFFFAOYSA-N

SMILES

CC(CF)NC(C)C(C1=CC=CC=C1)O

Canonical SMILES

CC(CF)NC(C)C(C1=CC=CC=C1)O

synonyms

N-fluoro-INE
N-fluoroisopropylnorephedrine

Origin of Product

United States

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